molecular formula C6H6ClNO3S B13522254 2-Chloro-6-hydroxybenzenesulfonamide CAS No. 82020-62-0

2-Chloro-6-hydroxybenzenesulfonamide

Cat. No.: B13522254
CAS No.: 82020-62-0
M. Wt: 207.64 g/mol
InChI Key: HXBDZQBWJZIPFC-UHFFFAOYSA-N
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Description

2-Chloro-6-hydroxybenzenesulfonamide is an organosulfur compound with the molecular formula C6H6ClNO3S It is characterized by the presence of a chloro group, a hydroxyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydroxybenzenesulfonamide typically involves the chlorination of 2-hydroxybenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as acetic acid. The reaction is usually conducted at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The sulfonamide group can be reduced to form sulfonic acids or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions. The reactions are typically carried out in polar solvents like water or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group. These reactions are usually performed under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the sulfonamide group. The reactions are conducted in anhydrous solvents to prevent side reactions.

Major Products Formed

    Substitution Reactions: The major products formed are substituted benzenesulfonamides with different functional groups replacing the chloro group.

    Oxidation Reactions: The major products are ketones or aldehydes derived from the oxidation of the hydroxyl group.

    Reduction Reactions: The major products are sulfonic acids or other reduced derivatives of the sulfonamide group.

Scientific Research Applications

2-Chloro-6-hydroxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. It serves as an intermediate in the preparation of sulfonamides, sulfonyl chlorides, and other derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It is investigated for its ability to inhibit certain enzymes and proteins involved in disease pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the formulation of various industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-hydroxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The chloro and hydroxyl groups contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-hydroxybenzenesulfonamide: Similar structure but with the hydroxyl group at a different position.

    2-Chloro-6-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a hydroxyl group.

    2-Chloro-6-aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

2-Chloro-6-hydroxybenzenesulfonamide is unique due to the specific positioning of the chloro and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties to the compound, making it valuable for specific applications in research and industry.

Properties

CAS No.

82020-62-0

Molecular Formula

C6H6ClNO3S

Molecular Weight

207.64 g/mol

IUPAC Name

2-chloro-6-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6ClNO3S/c7-4-2-1-3-5(9)6(4)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

HXBDZQBWJZIPFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S(=O)(=O)N)O

Origin of Product

United States

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